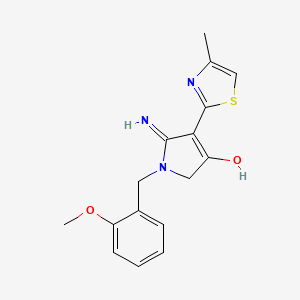![molecular formula C19H13NO2 B11034816 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11034816.png)
2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-ethynylbenzaldehyde with substituted o-phenylenediamines in the presence of a catalyst such as ethanol . This environmentally friendly route provides a high yield of the desired product.
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs large-scale synthetic methods that are optimized for efficiency and cost-effectiveness. These methods may include the use of metal catalysts, microwave-assisted synthesis, and solvent-free reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for treating diseases such as malaria and cancer.
Industry: The compound is used in the development of new materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Benzimidazo[2,1-a]isoquinoline: Another isoquinoline derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H13NO2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-(2-methylphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H13NO2/c1-12-6-2-3-11-16(12)20-18(21)14-9-4-7-13-8-5-10-15(17(13)14)19(20)22/h2-11H,1H3 |
InChI Key |
WSAITSYPBZBVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B11034734.png)
![4-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11034739.png)
![(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034740.png)
![(1Z)-4,4,6-trimethyl-2-oxo-1-{[3-(trifluoromethyl)phenyl]imino}-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11034741.png)
![ethyl 5-{[1-(4-acetylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11034744.png)
![Cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11034750.png)
![11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B11034755.png)

![8-methoxy-4,4-dimethyl-3'-(4-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11034761.png)
![5,5-dimethyl-N-(oxolan-2-ylmethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11034764.png)
![4,4-dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034771.png)
![8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034774.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B11034779.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11034796.png)
